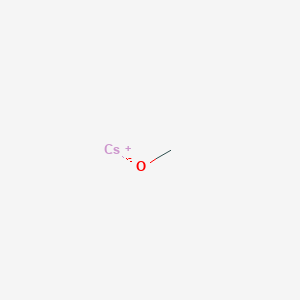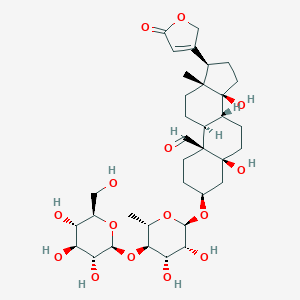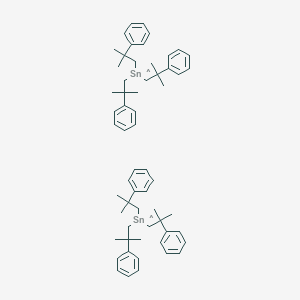
Hexaneophylditin
描述
Hexaneophylditin is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds, including this compound, are known for their diverse applications in various fields such as chemistry, biology, and industry. These compounds are particularly notable for their unique chemical properties and reactivity.
准备方法
Hexaneophylditin can be synthesized through several methods, including the reaction of Grignard reagents with tin halides. One common synthetic route involves the reaction of a Grignard reagent with tin tetrachloride to produce tetraorganotin compounds. For example, the synthesis of tetraethyltin can be represented by the following reaction: [ 4 \text{CH}_3\text{CH}_2\text{MgBr} + \text{SnCl}_4 \rightarrow (\text{CH}_3\text{CH}_2)_4\text{Sn} + 4 \text{MgClBr} ] This method is widely used in the production of organotin compounds due to its efficiency and reliability .
化学反应分析
Hexaneophylditin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form organotin oxides and hydroxides. These reactions often involve the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more organic groups attached to the tin atom with other groups.
The major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds.
科学研究应用
Hexaneophylditin has a wide range of scientific research applications, including:
Biology: In biological research, organotin compounds like this compound are studied for their potential use in various biological processes and interactions.
Medicine: this compound and other organotin compounds are investigated for their potential therapeutic applications, including their use as anticancer agents and antimicrobial agents.
作用机制
The mechanism of action of hexaneophylditin involves its interaction with molecular targets and pathways within biological systems. Organotin compounds, including this compound, can interact with cellular components such as proteins and enzymes, leading to various biological effects. The specific molecular targets and pathways involved in these interactions depend on the particular application and context in which this compound is used .
相似化合物的比较
Hexaneophylditin can be compared with other similar organotin compounds, such as hexamethylditin and trimethyltin. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example:
Hexamethylditin: This compound is used in similar applications as this compound but has different reactivity and chemical properties.
Trimethyltin: This compound is another organotin compound with distinct applications and reactivity compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the particular applications for which it is used.
属性
InChI |
InChI=1S/6C10H13.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;/h6*4-8H,1H2,2-3H3;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUBNGOFFHBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H78Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13356-09-7 | |
| Record name | NSC126679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



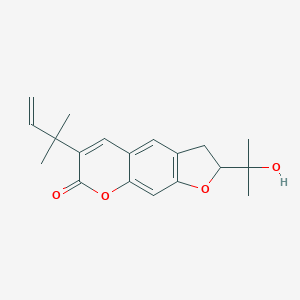
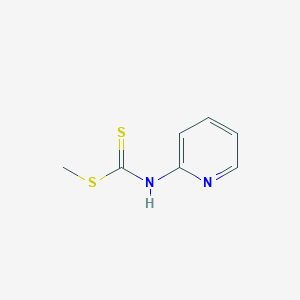
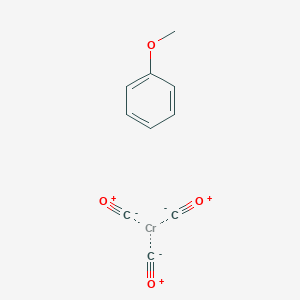
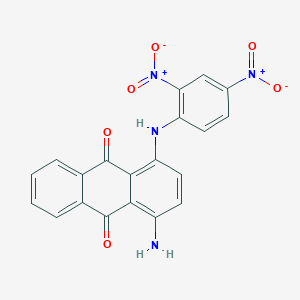
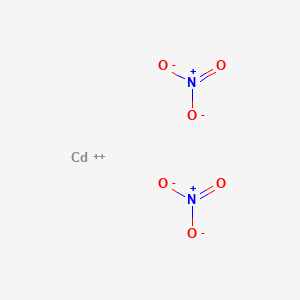
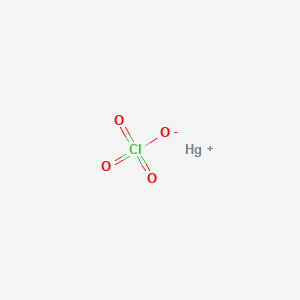
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)

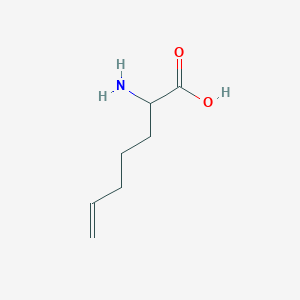
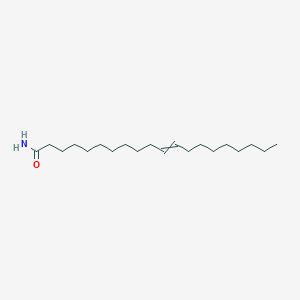
![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B78612.png)
